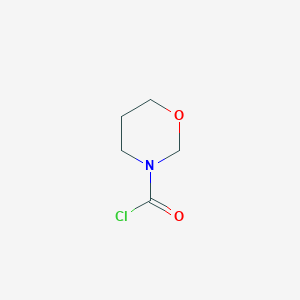

1,3-Oxazinane-3-carbonyl chloride

CAS No.: 39885-57-9

Cat. No.: VC20475840

Molecular Formula: C5H8ClNO2

Molecular Weight: 149.57 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 39885-57-9 |

|---|---|

| Molecular Formula | C5H8ClNO2 |

| Molecular Weight | 149.57 g/mol |

| IUPAC Name | 1,3-oxazinane-3-carbonyl chloride |

| Standard InChI | InChI=1S/C5H8ClNO2/c6-5(8)7-2-1-3-9-4-7/h1-4H2 |

| Standard InChI Key | JLEDGKYJFOSDFE-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(COC1)C(=O)Cl |

Introduction

Structural and Molecular Characteristics

Core Architecture

1,3-Oxazinane-3-carbonyl chloride (C₅H₇Cl₂NO₂, molecular weight 184.02 g/mol) consists of a saturated 1,3-oxazinane ring—a six-membered heterocycle containing one oxygen and one nitrogen atom—substituted at the 3-position with a carbonyl chloride (-COCl) group. The chair conformation of the oxazinane ring minimizes steric strain, while the electron-withdrawing carbonyl chloride enhances electrophilicity at the carbonyl carbon .

Spectroscopic Signatures

Although direct spectral data for 1,3-oxazinane-3-carbonyl chloride are unavailable, related oxazine derivatives exhibit distinctive features:

-

IR Spectroscopy: A strong absorption band near 1800 cm⁻¹ corresponds to the C=O stretch of the acyl chloride group, while N-H and C-O-C stretches appear at 3300 cm⁻¹ and 1250 cm⁻¹, respectively .

-

NMR: In analogous compounds, the carbonyl carbon resonates at δ 165–175 ppm in ¹³C NMR, while the oxazinane ring protons show splitting patterns indicative of chair conformation (e.g., axial-equatorial coupling) .

Synthesis Methodologies

Carboxylic Acid to Acyl Chloride Conversion

The most plausible route involves treating 1,3-oxazinane-3-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This method, validated for benzo-1,3-oxazine-diones , proceeds via nucleophilic acyl substitution:

Reaction conditions typically require anhydrous solvents (e.g., benzene or dichloromethane) and reflux temperatures .

Multicomponent Oxazine Formation

Adapting strategies from 1,3-oxazine synthesis , a three-component reaction could theoretically assemble the oxazinane ring concurrently with the acyl chloride group. For example:

-

Condensation of a β-amino alcohol with formaldehyde to form the oxazinane ring.

-

Subsequent acylation using phosgene (COCl₂) or trichloromethyl chloroformate (Cl₃COCOCl).

This approach remains hypothetical but aligns with methods for synthesizing polysubstituted oxazines in aqueous media .

Physicochemical Properties

Stability and Reactivity

-

Hydrolytic Sensitivity: The acyl chloride group undergoes rapid hydrolysis in aqueous environments to form 1,3-oxazinane-3-carboxylic acid .

-

Thermal Stability: Analogous chloro-substituted oxazines decompose above 200°C, suggesting similar behavior for this compound .

Applications in Organic Synthesis

Peptide Coupling Reagent

The electrophilic carbonyl chloride can activate carboxylic acids for amide bond formation, analogous to classical reagents like thionyl chloride. For example:

This application is speculative but supported by the reactivity of structurally similar acyl chlorides .

Heterocyclic Building Block

The oxazinane scaffold’s rigidity and hydrogen-bonding capacity make it valuable for constructing bioactive molecules. Functionalization via nucleophilic substitution at the carbonyl chloride could yield:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume